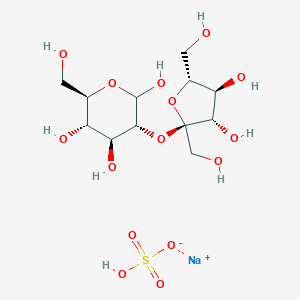
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as "sucrose octasulfate" and is a sulfated derivative of sucrose.
Mécanisme D'action
The exact mechanism of action of sucrose octasulfate is not fully understood, but it is believed to inhibit viral replication by interfering with the attachment of the virus to host cells. Sucrose octasulfate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Sucrose octasulfate has been shown to have various biochemical and physiological effects on the human body. Studies have shown that sucrose octasulfate can reduce the levels of pro-inflammatory cytokines in the blood, which can help to alleviate symptoms of inflammation. Sucrose octasulfate has also been shown to have anticoagulant properties and can inhibit the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
Sucrose octasulfate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water, which makes it easy to prepare solutions for experiments. However, sucrose octasulfate has some limitations for lab experiments. It can be expensive to synthesize, and the purity of the compound can vary depending on the synthesis method used.
Orientations Futures
There are several potential future directions for research on sucrose octasulfate. One area of interest is the development of new antiviral drugs based on sucrose octasulfate. Another area of interest is the use of sucrose octasulfate in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is potential for the use of sucrose octasulfate in environmental applications such as water treatment.
Conclusion:
Sucrose octasulfate is a unique and promising compound that has potential applications in various fields such as medicine, biotechnology, and environmental science. Further research is needed to fully understand the mechanism of action and potential applications of sucrose octasulfate. However, the current research suggests that sucrose octasulfate has significant potential for the development of new antiviral drugs and the treatment of inflammatory diseases.
Méthodes De Synthèse
Sucrose octasulfate is synthesized by the reaction of sucrose with sulfuric acid. The reaction produces a mixture of sulfated sucrose derivatives, which are then separated and purified using various methods such as chromatography or recrystallization. The final product is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
Sucrose octasulfate has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and environmental science. One of the most promising applications of sucrose octasulfate is in the treatment of viral infections. Studies have shown that sucrose octasulfate has antiviral properties and can inhibit the replication of various viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and cytomegalovirus.
Propriétés
Numéro CAS |
17010-02-5 |
|---|---|
Formule moléculaire |
C12H23NaO15S |
Poids moléculaire |
462.36 g/mol |
Nom IUPAC |
sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate |
InChI |
InChI=1S/C12H22O11.Na.H2O4S/c13-1-4-6(16)8(18)9(11(20)21-4)23-12(3-15)10(19)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H2,1,2,3,4)/q;+1;/p-1/t4-,5-,6-,7-,8+,9-,10+,11?,12-;;/m1../s1 |
Clé InChI |
ADBDDOLBTRTZBF-AVJPBIAESA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
Synonymes |
sucrose hydrogen sulfate sucrose sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)







![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)


